molecular formula C11H7Cl2F2N3O B13882489 2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine

2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine

Cat. No.: B13882489
M. Wt: 306.09 g/mol
InChI Key: JODLQIQGWDOMSD-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2,5-Dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
  • 2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine

Uniqueness

What sets 2,5-dichloro-N-(4-(difluoromethoxy)phenyl)pyrimidin-4-amine apart is the presence of the difluoromethoxy group, which can enhance its biological activity and selectivity. This structural feature may contribute to its unique binding properties and efficacy in various applications .

Properties

Molecular Formula

C11H7Cl2F2N3O

Molecular Weight

306.09 g/mol

IUPAC Name

2,5-dichloro-N-[4-(difluoromethoxy)phenyl]pyrimidin-4-amine

InChI

InChI=1S/C11H7Cl2F2N3O/c12-8-5-16-10(13)18-9(8)17-6-1-3-7(4-2-6)19-11(14)15/h1-5,11H,(H,16,17,18)

InChI Key

JODLQIQGWDOMSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2Cl)Cl)OC(F)F

Origin of Product

United States

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